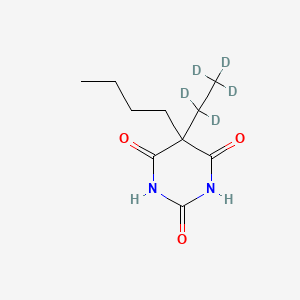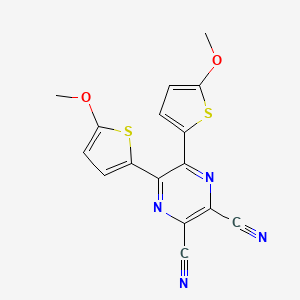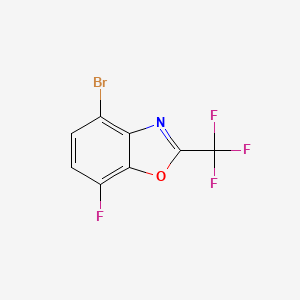
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with bromine, fluorine, and trifluoromethyl groups
Vorbereitungsmethoden
The synthesis of 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole can be achieved through several synthetic routes. One common method involves the reaction of 4-bromo-2-fluoroaniline with trifluoroacetic anhydride to form the corresponding trifluoroacetamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired benzoxazole compound. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and reaction time to maximize yield and purity .
Analyse Chemischer Reaktionen
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Organic Synthesis: It acts as an intermediate in the synthesis of more complex organic molecules for research and industrial purposes.
Wirkmechanismus
The mechanism by which 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 4-Bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole include:
4-Bromo-7-fluoro-2-(trifluoromethyl)quinoline: This compound shares similar substituents but has a quinoline ring instead of a benzoxazole ring.
4-Bromo-7-fluoro-2-methylquinoline: Another related compound with a methyl group instead of a trifluoromethyl group.
The uniqueness of this compound lies in its specific combination of substituents and the benzoxazole ring, which imparts distinct chemical and physical properties .
Eigenschaften
Molekularformel |
C8H2BrF4NO |
|---|---|
Molekulargewicht |
284.00 g/mol |
IUPAC-Name |
4-bromo-7-fluoro-2-(trifluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C8H2BrF4NO/c9-3-1-2-4(10)6-5(3)14-7(15-6)8(11,12)13/h1-2H |
InChI-Schlüssel |
AEOPZDVHBUOLFR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=C1F)OC(=N2)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[1-Hydroxy-2-(methylamino)ethyl]benzene-1,4-diol](/img/structure/B15292417.png)
![(1S,2R,6R,8S,9R)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane-8-carbohydrazide](/img/structure/B15292420.png)
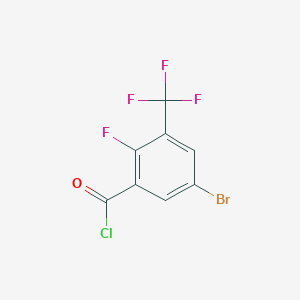
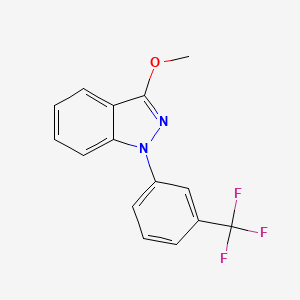
![2-Azaspiro[4.5]decane-2-carboxamide](/img/structure/B15292448.png)
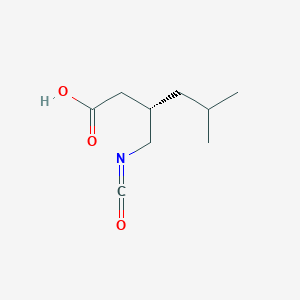
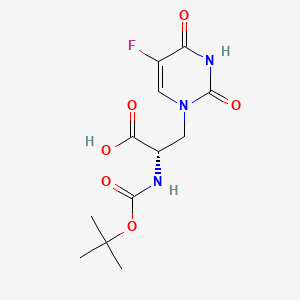
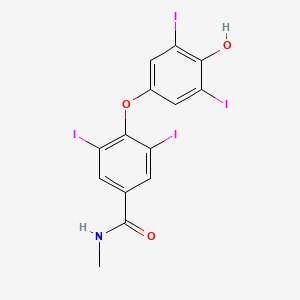
![3-{[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}piperidine hydrochloride](/img/structure/B15292479.png)
![(1R)-1-[(4R,5S)-2,2-dimethyl-5-[(4S,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]-1,3-dioxolan-4-yl]ethane-1,2-diol](/img/structure/B15292484.png)
